1-(Bromomethyl)-1-(propoxymethyl)cyclopropane

Nucleophilic substitution SN2 reactivity Leaving group ability

1-(Bromomethyl)-1-(propoxymethyl)cyclopropane (CAS 1480018-75-4) is a geminally disubstituted cyclopropane building block bearing a bromomethyl electrophilic handle and a propoxymethyl ether side chain on the same ring carbon. With molecular formula C₈H₁₅BrO and molecular weight 207.11 g/mol, it is supplied at ≥95% purity by multiple vendors and stored sealed under dry conditions at 2–8 °C.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
Cat. No. B13166251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(propoxymethyl)cyclopropane
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCCCOCC1(CC1)CBr
InChIInChI=1S/C8H15BrO/c1-2-5-10-7-8(6-9)3-4-8/h2-7H2,1H3
InChIKeyMWQMPHPNDVMDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(propoxymethyl)cyclopropane – CAS 1480018-75-4 Procurement & Selection Guide


1-(Bromomethyl)-1-(propoxymethyl)cyclopropane (CAS 1480018-75-4) is a geminally disubstituted cyclopropane building block bearing a bromomethyl electrophilic handle and a propoxymethyl ether side chain on the same ring carbon . With molecular formula C₈H₁₅BrO and molecular weight 207.11 g/mol, it is supplied at ≥95% purity by multiple vendors and stored sealed under dry conditions at 2–8 °C . The compound occupies a distinct physicochemical niche among cyclopropane-based intermediates, featuring a computed LogP of 2.59, TPSA of 9.23 Ų, one hydrogen bond acceptor, and five rotatable bonds . Its boiling point is reported as 207.5 ± 13.0 °C at 760 mmHg .

Why 1-(Bromomethyl)-1-(propoxymethyl)cyclopropane Cannot Be Replaced by Simpler Cyclopropane Building Blocks


Generic substitution with mono-substituted cyclopropanes such as (bromomethyl)cyclopropane (CAS 7051-34-5) or symmetrical gem-dihalides such as 1-bromo-1-(bromomethyl)cyclopropane (CAS 33742-80-2) fails because these analogs lack the orthogonal differentiation of reactive handles required for sequential, chemoselective derivatization . The target compound combines a potent electrophilic bromomethyl site (C–Br BDE ~285 kJ/mol, vs. C–Cl ~330 kJ/mol) with a chemically distinct propoxymethyl ether that can serve as a directing group, a masked alcohol, or a solubility-tuning motif – all on the same geminal carbon of the strained cyclopropane ring . Interchanging with the chloromethyl analog (CAS 2137802-98-1) sacrifices nucleophilic substitution reactivity, while using a simpler bromomethylcyclopropane forfeits both the ether handle and the markedly higher boiling point (207.5 °C vs. 105–107 °C) that affects handling, storage classification, and reaction solvent windows . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-1-(propoxymethyl)cyclopropane vs. Closest Analogs


Leaving Group Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Advantage

The bromomethyl group of the target compound provides a leaving group (bromide) with a C–Br bond dissociation energy of approximately 285 kJ/mol, compared to ~330 kJ/mol for the C–Cl bond in the direct chloromethyl analog 1-(chloromethyl)-1-(propoxymethyl)cyclopropane (CAS 2137802-98-1) . This ~45 kJ/mol lower bond strength makes bromide a significantly better leaving group in both SN1 and SN2 nucleophilic substitution reactions, enabling faster reaction rates and milder conditions for downstream derivatization. Bromide is consistently ranked as a stronger leaving group than chloride across standard physical organic chemistry references .

Nucleophilic substitution SN2 reactivity Leaving group ability Bond dissociation energy

Lipophilicity Differentiation: LogP 2.59 vs. 1.79 for Simplest Cyclopropane Analog

The target compound exhibits a computed LogP of 2.59, substantially higher than (bromomethyl)cyclopropane (CAS 7051-34-5) at LogP 1.79 and moderately above 1-bromo-1-(bromomethyl)cyclopropane (CAS 33742-80-2) at LogP 2.31 . This 0.80 log-unit increase over the simplest bromomethylcyclopropane translates to an approximately 6.3-fold greater partition coefficient (octanol/water), consistent with the lipophilic contribution of the propoxymethyl ether chain. The higher LogP positions this compound in a more favorable lipophilicity window for passive membrane permeation in cell-based assays, while remaining below the LogP 5 ceiling associated with poor solubility and promiscuous binding .

Lipophilicity LogP Membrane permeability Drug-likeness ADME prediction

Topological Polar Surface Area: Ether-Driven Hydrogen Bond Acceptor Introduction

The target compound's TPSA of 9.23 Ų, attributable to the propoxymethyl ether oxygen acting as a single hydrogen bond acceptor, contrasts sharply with the TPSA of 0 Ų for both (bromomethyl)cyclopropane and 1-bromo-1-(bromomethyl)cyclopropane, which lack any heteroatom capable of accepting hydrogen bonds . While 9.23 Ų is modest, it introduces a defined polar interaction site that is absent in the simpler comparators. In drug discovery contexts, TPSA values below 60 Ų are associated with good oral absorption, but a TPSA of exactly 0 can limit aqueous solubility and target engagement specificity; the introduction of a single H-bond acceptor provides a purposeful increment without crossing into poor permeability territory .

TPSA Hydrogen bond acceptor Polar surface area Oral bioavailability prediction Physicochemical profiling

Boiling Point and Volatility: 207.5 °C vs. 105–107 °C – Handling Safety and Reaction Solvent Flexibility

The target compound has a reported boiling point of 207.5 ± 13.0 °C at 760 mmHg , nearly double the 105–107 °C boiling point of (bromomethyl)cyclopropane . This ~100 °C difference fundamentally alters the compound's volatility profile and hazard classification: (bromomethyl)cyclopropane is classified as a flammable liquid (flash point ~41 °C, H226) requiring refrigerated storage (0–6 °C) , whereas the higher boiling point of the target compound reduces vapor pressure, lowers flammability risk, permits room-temperature shipping (continental US) , and expands the practical upper temperature limit for reactions in higher-boiling solvents such as toluene, DMF, or DMSO without uncontrolled evaporative loss of the building block.

Boiling point Volatility Storage classification Reaction solvent range Process safety

Conformational Flexibility: 5 Rotatable Bonds Enable Diverse Binding-Mode Sampling

The target compound possesses 5 rotatable bonds (the propoxymethyl chain plus the bromomethyl group) , compared to only 1 rotatable bond in both (bromomethyl)cyclopropane and 1-bromo-1-(bromomethyl)cyclopropane . This 4-bond increase in conformational degrees of freedom allows the propoxy chain to adopt a range of low-energy conformations, which can be advantageous in fragment-based drug discovery for sampling diverse binding poses within a protein pocket. While increased rotatable bond count is generally correlated with higher entropic penalty upon binding, values up to ~10 are considered acceptable for oral drug candidates ; at 5 rotatable bonds, this compound sits near the median of drug-like chemical space.

Rotatable bonds Conformational entropy Molecular flexibility Fragment-based drug discovery Scaffold diversity

Recommended Application Scenarios for 1-(Bromomethyl)-1-(propoxymethyl)cyclopropane Based on Quantitative Differentiation Evidence


Sequential Chemoselective Derivatization in Medicinal Chemistry Library Synthesis

The geminal pairing of a reactive bromomethyl group (C–Br BDE ~285 kJ/mol) with a chemically orthogonal propoxymethyl ether enables sequential functionalization: the bromide can undergo initial SN2 displacement with amine, thiolate, or alkoxide nucleophiles under mild conditions, while the ether side chain remains intact for later modification (e.g., O-dealkylation to reveal a hydroxymethyl group) or serves as a stable solubility-tuning motif . This two-step orthogonality is absent in the chloromethyl analog (slower first-step kinetics due to C–Cl BDE ~330 kJ/mol) and in symmetrically disubstituted analogs that lack a chemically distinct second handle .

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and a Single H-Bond Acceptor

With LogP 2.59 and TPSA 9.23 Ų, this compound occupies a favorable physicochemical window for fragment screening libraries: lipophilic enough for reasonable membrane permeation yet carrying a single ether oxygen that can form a defined hydrogen bond with a target protein . This profile contrasts with wholly non-polar fragments such as (bromomethyl)cyclopropane (TPSA 0, LogP 1.79), which lack polar interaction capability, and with over-functionalized analogs that may exceed TPSA thresholds for permeability . The 5 rotatable bonds also permit conformational adaptation within shallow binding pockets .

Process Chemistry Scale-Up Where Low Volatility and Room-Temperature Handling Are Required

The boiling point of 207.5 °C enables reactions in high-boiling solvents (DMF, DMSO, toluene) at elevated temperatures without significant evaporative loss of the building block – a critical requirement during process development and scale-up . In contrast, (bromomethyl)cyclopropane (BP 105–107 °C, flash point 41 °C) imposes refrigeration storage (0–6 °C) and carries H226 flammable liquid classification, introducing logistical constraints and safety risks during kilogram-scale operations . The target compound's room-temperature shipping classification further reduces cold-chain costs .

Synthesis of Cyclopropane-Containing Bioisosteres with Tunable Pharmacokinetic Properties

Cyclopropane rings are established bioisosteres for gem-dimethyl, vinyl, and phenyl groups in drug candidates, often improving metabolic stability and reducing planarity . The target compound's geminal disubstitution pattern allows introduction of both a derivatizable electrophilic site (bromomethyl) and a modifiable ether chain (propoxymethyl) onto the cyclopropane core in a single synthetic step. The propoxymethyl group can later be deprotected or chain-extended to fine-tune LogP, solubility, and metabolic stability – a degree of post-coupling optimization not accessible from simpler bromomethylcyclopropane building blocks .

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